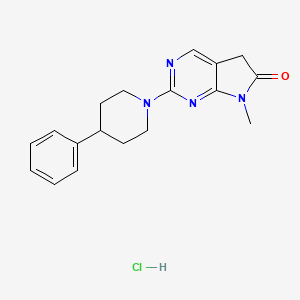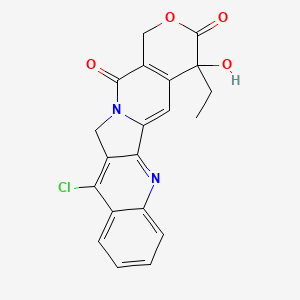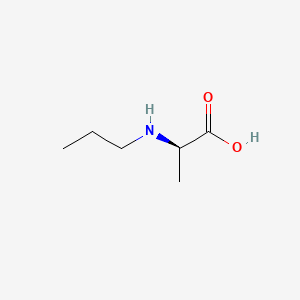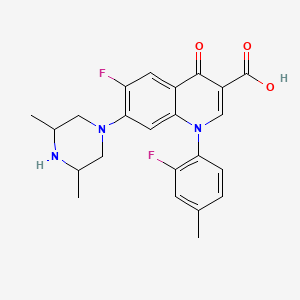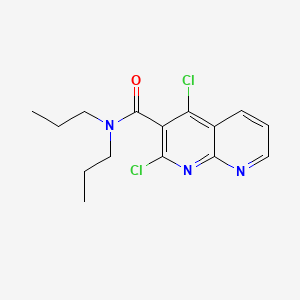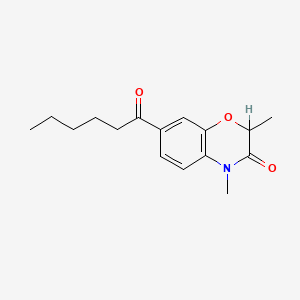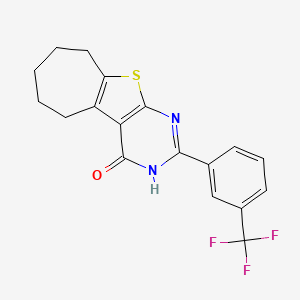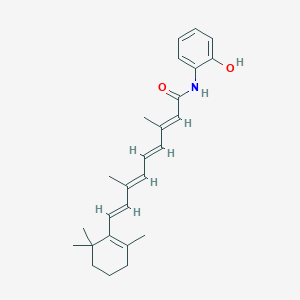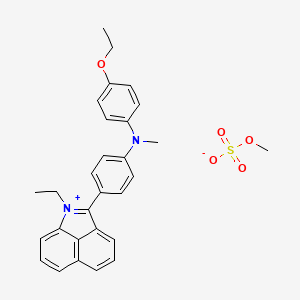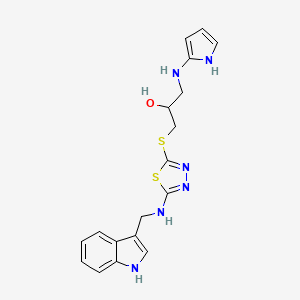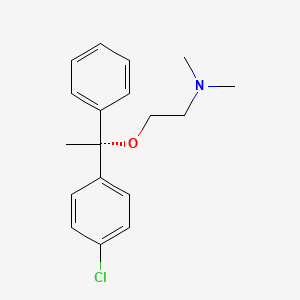
Chlorphenoxamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorphenoxamine, ®-, also known as Phenoxene, is an antihistamine and anticholinergic compound. It is primarily used to treat itching and has antiparkinsonian effects. This compound is a small molecule with the chemical formula C18H22ClNO and a molar mass of 303.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorphenoxamine can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chlorobenzhydrol with dimethylaminoethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of chlorphenoxamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for quality control .
Chemical Reactions Analysis
Types of Reactions
Chlorphenoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Chlorphenoxamine N-oxide
Reduction: Reduced forms of chlorphenoxamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chlorphenoxamine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Industry: Utilized in the formulation of pharmaceutical products for treating itching and allergic reactions.
Mechanism of Action
Chlorphenoxamine exerts its effects by acting as an antagonist to histamine H1 receptors. By blocking these receptors, it prevents histamines from binding and triggering allergic reactions. Additionally, chlorphenoxamine has anticholinergic properties, inhibiting acetylcholine receptors and reducing involuntary muscle movements and secretions. This dual mechanism makes it effective in treating conditions like motion sickness and certain types of vertigo .
Comparison with Similar Compounds
Chlorphenoxamine is similar to other antihistamines and anticholinergic compounds, such as diphenhydramine. it is unique in its dual action on both histamine and acetylcholine receptors, providing broader therapeutic applications .
List of Similar Compounds
- Diphenhydramine
- Chlorpheniramine
- Promethazine
- Meclizine
Properties
CAS No. |
179915-75-4 |
|---|---|
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3/t18-/m1/s1 |
InChI Key |
KKHPNPMTPORSQE-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


